2-Methyl-5-(3-nitrophenoxy)pyridine

Description

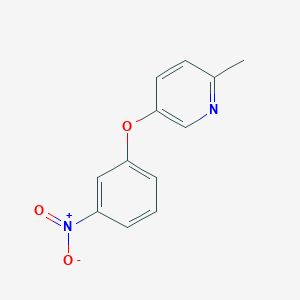

2-Methyl-5-(3-nitrophenoxy)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a 3-nitrophenoxy substituent at the 5-position of the pyridine ring. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing nitro group on the phenoxy moiety and the electron-donating methyl group on the pyridine.

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-methyl-5-(3-nitrophenoxy)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-9-5-6-12(8-13-9)17-11-4-2-3-10(7-11)14(15)16/h2-8H,1H3 |

InChI Key |

FTVHWKBSGKUPLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The compound’s key distinguishing features are its substituents:

- 3-Nitrophenoxy group (5-position): Introduces strong electron-withdrawing effects, stabilizing the pyridine ring and directing further substitutions.

Comparisons with analogous pyridine derivatives are summarized below:

Table 1: Comparative Analysis of Pyridine Derivatives

Key Differences and Implications

Substituent Electronic Effects: The 3-nitrophenoxy group in the target compound provides stronger electron-withdrawing effects compared to the 4-chlorophenyl group in CAS: 304693-53-6 . This makes the target compound more electrophilic, favoring reactions such as nucleophilic aromatic substitution. Trifluoromethyl (CAS: 1214343-07-3) and nitro groups (CAS: 6960-10-7) both withdraw electrons, but trifluoromethyl enhances lipophilicity, which could improve membrane permeability in bioactive compounds .

Synthetic Accessibility :

- Compounds like 2-Methoxy-4-methyl-5-nitropyridine () are synthesized in high yields (95%), suggesting that analogous methods (e.g., nucleophilic substitution) could be effective for the target compound .

- The phenylethynyl-substituted derivative (CAS: 1187166-87-5, ) is synthesized via phosphorus ligand-coupling reactions, indicating alternative pathways for functionalizing pyridines .

Physical Properties :

- Melting points for pyridine derivatives vary widely. For example, 4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine melts at 66–68°C , whereas compounds with nitro groups (e.g., CAS: 6960-10-7) likely have higher melting points due to stronger intermolecular forces .

- The target compound’s calculated molecular weight (242.22 g/mol) is lower than many analogs in (e.g., 466–545 g/mol), suggesting better solubility in organic solvents .

Biological and Chemical Applications :

- N-Oxide derivatives (e.g., CAS: 304693-53-6) exhibit increased polarity, which may enhance water solubility and metabolic stability in drug design .

- Nitro-containing compounds (e.g., CAS: 6960-10-7) are often intermediates in explosives or dyes, while trifluoromethyl groups (CAS: 1214343-07-3) are common in pharmaceuticals .

Research Findings and Trends

- Electronic Tuning: The combination of methyl and nitrophenoxy groups in the target compound creates a balanced electronic profile, enabling selective reactivity in further functionalizations.

- Synthetic Challenges : Introducing bulky substituents (e.g., phenylethynyl) requires specialized catalysts, as seen in phosphorus ligand-coupling reactions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.